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molecular formula C13H17F2NO3 B8623444 (3-Ethoxy-2,6-difluoro-phenyl)-carbamic acid tert-butyl ester CAS No. 651734-63-3

(3-Ethoxy-2,6-difluoro-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8623444
M. Wt: 273.28 g/mol
InChI Key: QVLZQQVNBOMFKM-UHFFFAOYSA-N
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Patent
US07196090B2

Procedure details

A solution of (3-ethoxy-2,6-difluoro-phenyl)-carbamic acid tert-butyl ester (135 g, 0.525 mol) in a mixture of dichloromethane and 10 equivalents trifluoroacetic acid (598 g, 5.25 mol) was stirred at room temperature for 1 hour and concentrated in vacuo. The pH of the residue was adjusted to pH 8 with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated and the aqueous layer is extracted with ethyl acetate (3×250 mL). The organic extracts were combined, washed with a saturated aqueous solution of sodium chloride (2×), dried and concentrated in vacuo. Chromatography of the yellow residual liquid down silica gel using 25:1 hexane:ethyl acetate gave 65 g (66%) of the title compound as oil.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
598 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([O:15][CH2:16][CH3:17])[C:9]=1[F:18])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH2:16]([O:15][C:10]1[C:9]([F:18])=[C:8]([NH2:7])[C:13]([F:14])=[CH:12][CH:11]=1)[CH3:17]

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC=C1F)OCC)F)=O
Name
Quantity
598 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride (2×)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C(=C(C(=CC1)F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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